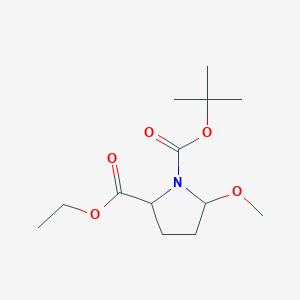

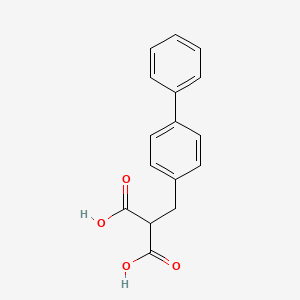

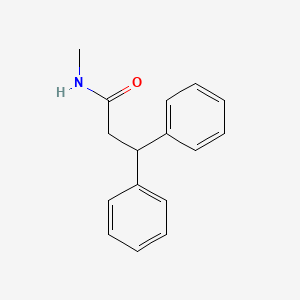

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(betaR)-β-アミノ-4-フルオロ-2-ヒドロキシベンゼンエタノールは、アミノ基、フッ素原子、ヒドロキシル基、およびベンゼン環を含むユニークな構造を持つ化学化合物です。

製造方法

合成経路と反応条件

(betaR)-β-アミノ-4-フルオロ-2-ヒドロキシベンゼンエタノールの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ベンゼン誘導体のフッ素化に続いて、アミノ基とヒドロキシル基を導入することです。反応条件は、目的の生成物を高い純度と収率で得るために、特定の触媒、溶媒、および温度制御を必要とする場合が多いです。

工業的生産方法

工業的な環境では、(betaR)-β-アミノ-4-フルオロ-2-ヒドロキシベンゼンエタノールの製造には、大規模な化学反応器と連続フロープロセスが使用される場合があります。反応パラメータを監視および制御するための自動化システムの使用は、生産の一貫性と効率を維持するために不可欠です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol typically involves multi-step organic reactions. One common method includes the fluorination of a benzene derivative followed by the introduction of an amino group and a hydroxyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

化学反応の分析

反応の種類

(betaR)-β-アミノ-4-フルオロ-2-ヒドロキシベンゼンエタノールは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、ケトンまたはアルデヒドを生成するために酸化される可能性があります。

還元: アミノ基は、第一アミンを生成するために還元される可能性があります。

置換: フッ素原子は、求核置換反応により他の官能基と置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。

置換: 水酸化物イオン (OH-) やアミンなどの求核試薬は、塩基性条件下でフッ素原子を置き換えるために使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化によりケトンが生成される場合があり、アミノ基の還元により第一アミンが生成される場合があります。

科学的研究の応用

(betaR)-β-アミノ-4-フルオロ-2-ヒドロキシベンゼンエタノールは、科学研究において幅広い用途があります。

化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されます。

生物学: この化合物は、生化学的アッセイで、酵素活性とタンパク質相互作用を調査するために使用できます。

産業: この化合物は、独自の特性を持つ特殊化学薬品や材料の生産に使用できます。

作用機序

(betaR)-β-アミノ-4-フルオロ-2-ヒドロキシベンゼンエタノールが効果を発揮する機序には、特定の分子標的との相互作用が含まれます。アミノ基とヒドロキシル基は、タンパク質や酵素と水素結合を形成して、それらの活性を影響を与えることができます。フッ素原子は、化合物の親油性と膜透過性を影響を与え、細胞内標的に到達する能力を高める可能性があります。

類似の化合物との比較

類似の化合物

(betaR)-β-アミノ-4-クロロ-2-ヒドロキシベンゼンエタノール: 構造は似ていますが、フッ素原子の代わりに塩素原子があります。

(betaR)-β-アミノ-4-ブロモ-2-ヒドロキシベンゼンエタノール: 構造は似ていますが、フッ素原子の代わりに臭素原子があります。

(betaR)-β-アミノ-4-ヨード-2-ヒドロキシベンゼンエタノール: 構造は似ていますが、フッ素原子の代わりにヨウ素原子があります。

独自性

(betaR)-β-アミノ-4-フルオロ-2-ヒドロキシベンゼンエタノールは、フッ素原子の存在により、独自の化学的および物理的特性を備えています。フッ素の高い電気陰性度と小さなサイズは、そのハロゲン化アナログと比較して、化合物の反応性、安定性、および生物活性を大きく左右する可能性があります。

類似化合物との比較

Similar Compounds

(betaR)-beta-Amino-4-chloro-2-hydroxybenzeneethanol: Similar structure but with a chlorine atom instead of fluorine.

(betaR)-beta-Amino-4-bromo-2-hydroxybenzeneethanol: Similar structure but with a bromine atom instead of fluorine.

(betaR)-beta-Amino-4-iodo-2-hydroxybenzeneethanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its halogenated analogs.

特性

分子式 |

C8H10FNO2 |

|---|---|

分子量 |

171.17 g/mol |

IUPAC名 |

2-(1-amino-2-hydroxyethyl)-5-fluorophenol |

InChI |

InChI=1S/C8H10FNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2 |

InChIキー |

IJPXZLSYUCMUFT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)O)C(CO)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

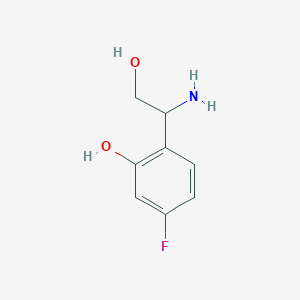

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)

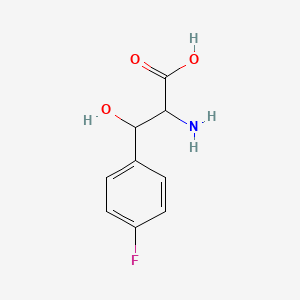

![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)

![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)

![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)

![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)